molecular formula C13H21NO3 B1446347 (1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate CAS No. 1932332-57-4

(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate

Cat. No. B1446347
M. Wt: 239.31 g/mol
InChI Key: CWOXQAMIOOWCKT-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate, also known as (1S,5R)-TBDMC, is a synthetic organic compound with a wide range of applications in the fields of pharmaceuticals, biochemistry, and chemical research. This compound has been studied extensively for its unique properties and potential applications, particularly in the areas of drug development and drug delivery. In

Scientific Research Applications

(1S,5R)-TBDMC has been studied extensively for its potential applications in the fields of pharmaceuticals, biochemistry, and chemical research. In particular, this compound has been investigated as a potential drug delivery system due to its ability to form stable complexes with various drugs. It has also been studied for its potential use as a prodrug, as well as for its ability to inhibit the activity of certain enzymes. Additionally, (1S,5R)-TBDMC has been explored as a potential therapeutic agent due to its ability to modulate the activity of certain receptors and enzymes.

Mechanism Of Action

The exact mechanism of action of (1S,5R)-TBDMC is not fully understood. However, it is believed to act as a prodrug by forming stable complexes with various drugs, thereby increasing the bioavailability of the drug. Additionally, (1S,5R)-TBDMC has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and fatty acid amide hydrolase, which are involved in the metabolism of certain drugs.

Biochemical And Physiological Effects

(1S,5R)-TBDMC has been found to have a range of biochemical and physiological effects. In particular, this compound has been found to modulate the activity of certain receptors and enzymes, such as cytochrome P450 and fatty acid amide hydrolase. Additionally, (1S,5R)-TBDMC has been found to increase the bioavailability of certain drugs by forming stable complexes with them.

Advantages And Limitations For Lab Experiments

(1S,5R)-TBDMC has several advantages and limitations for laboratory experiments. On the one hand, this compound is relatively easy to synthesize and is stable in a wide range of conditions, making it suitable for use in a variety of experiments. On the other hand, (1S,5R)-TBDMC has a relatively low solubility in water, which can limit its use in certain experiments. Additionally, this compound has a relatively high cost, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for (1S,5R)-TBDMC research. These include further investigation of the compound’s mechanism of action, its potential applications in drug delivery and prodrug systems, and its potential use as a therapeutic agent. Additionally, further research could explore the compound’s potential use as an inhibitor of certain enzymes, its ability to modulate the activity of certain receptors, and its potential use in other areas of biochemistry and chemical research.

properties

IUPAC Name

tert-butyl (1S,5R)-1,5-dimethyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-7-12(4)6-9(15)13(12,5)8-14/h6-8H2,1-5H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOXQAMIOOWCKT-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C1(CN(C2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@]1(CN(C2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 3
Reactant of Route 3
(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 4
(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 5
(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 6
(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate

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